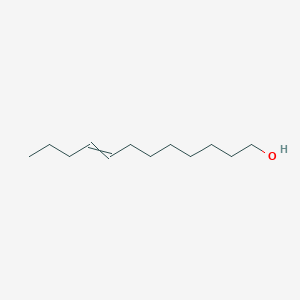
Dodec-8-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-8-en-1-ol is an organic compound with the molecular formula C12H24O. It is a type of unsaturated alcohol, specifically an alkenol, characterized by the presence of a double bond between the eighth and ninth carbon atoms in its twelve-carbon chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodec-8-en-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of dodec-8-en-1-al using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions to prevent the decomposition of the reducing agent.
Another method involves the hydroboration-oxidation of 1-dodecyne. In this process, 1-dodecyne is first treated with borane (BH3) to form an organoborane intermediate, which is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of dodec-8-en-1-al. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions to achieve high yields of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
Dodec-8-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dodec-8-en-1-al using mild oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to dodecane using strong reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form dodec-8-en-1-yl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (CH2Cl2) as a solvent.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2), pyridine as a base.
Major Products Formed
Oxidation: Dodec-8-en-1-al.
Reduction: Dodecane.
Substitution: Dodec-8-en-1-yl chloride.
Scientific Research Applications
Dodec-8-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pheromones and fragrances.
Biology: The compound is studied for its role in insect communication, particularly as a component of sex pheromones in certain species of Lepidoptera.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of bioactive molecules.
Industry: this compound is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of dodec-8-en-1-ol varies depending on its application. In biological systems, it acts as a pheromone by binding to specific olfactory receptors in insects, triggering a behavioral response. The molecular targets and pathways involved in this process include the activation of G-protein-coupled receptors (GPCRs) and subsequent signal transduction pathways that lead to changes in insect behavior.
Comparison with Similar Compounds
Dodec-8-en-1-ol can be compared with other similar compounds, such as:
Tetradec-8-en-1-ol: Similar in structure but with a longer carbon chain, used in similar applications.
Hexadec-8-en-1-ol: Another homolog with an even longer carbon chain, also used in pheromone research.
Dodec-3-en-1-ol: Differing in the position of the double bond, which can affect its chemical reactivity and biological activity.
This compound is unique due to its specific double bond position, which influences its chemical properties and applications in various fields.
Properties
CAS No. |
153123-34-3 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
dodec-8-en-1-ol |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-5,13H,2-3,6-12H2,1H3 |
InChI Key |
YEQONIQGGSENJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















